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Compound of Interest

Compound Name: 3-Chloro-4-propoxybenzaldehyde

Cat. No.: B1275944

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-propoxybenzaldehyde is a versatile aromatic aldehyde of significant interest in
medicinal chemistry and materials science. Its structure, featuring a reactive chloro group
activated by the para-propoxy and meta-aldehyde functionalities, makes it an ideal substrate
for a variety of nucleophilic aromatic substitution (SNAr) reactions. This document provides
detailed application notes and experimental protocols for the nucleophilic substitution of 3-
Chloro-4-propoxybenzaldehyde with a range of nucleophiles, including amines, phenols, and
thiols. These reactions are fundamental for the synthesis of diverse derivatives with potential
applications in drug discovery and agrochemical development.[1] The methodologies presented
herein focus on robust and widely applicable synthetic strategies, including classical SNAr and
modern palladium-catalyzed cross-coupling reactions.

Physicochemical Properties of 3-Chloro-4-
propoxybenzaldehyde
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Property Value

Molecular Formula C10H11CIO2

Molecular Weight 198.64 g/mol

Appearance Off-white to pale yellow solid
Melting Point 58-62 °C

Boiling Point 305.6 £ 22.0 °C (Predicted)
CAS Number 99070-71-0

General Workflow for Nucleophilic Aromatic
Substitution

The following diagram illustrates a generalized workflow for the nucleophilic substitution
reactions of 3-Chloro-4-propoxybenzaldehyde.
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Caption: General experimental workflow for nucleophilic substitution.
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C-N Bond Formation: Synthesis of 3-Amino-4-
propoxybenzaldehyde Derivatives

The introduction of nitrogen-containing functional groups is a cornerstone of drug development.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly
effective method for the synthesis of arylamines from aryl halides. This approach is particularly
useful for unactivated aryl chlorides like 3-Chloro-4-propoxybenzaldehyde.

Buchwald-Hartwig Amination Workflow
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Caption: Workflow for Buchwald-Hartwig amination.

Representative Quantitative Data for Buchwald-Hartwig
Amination of Aryl Chlorides

While specific yield data for 3-Chloro-4-propoxybenzaldehyde is not readily available in the
literature, the following table provides representative yields for the Buchwald-Hartwig amination
of structurally similar aryl chlorides. These values can serve as a benchmark for reaction

optimization.
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] Palladiu

Amine . Approx.
m Pre- Ligand Base Temp ) .

Nucleop . Solvent Time (h) Yield

. catalyst (mol%) (equiv.) (°C)

hile (%)

(mol%)
N Pdz(dba)  XPhos NaOtBu

Aniline Toluene 100 18 85-95
3(1.5) (3.0 (2.0)

Morpholi Pd(OAc)2 RuPhos K3POa4 ]

Dioxane 110 24 75-85
ne (2.0) (4.0) (2.5)
n_
~ Pdz(dba) BrettPho LHMDS

Hexylami Toluene 100 16 80-90
3(1.0) s (2.0) (2.2)

ne
Pd(OAc)2  SPhos K2COs _

Indole Dioxane 110 20 70-80
(2.0) (4.0 (2.5)

Experimental Protocol: Buchwald-Hartwig Amination

with Aniline

This protocol describes the synthesis of 3-(phenylamino)-4-propoxybenzaldehyde.

Materials:

e Aniline (1.2 mmol, 1.2 equiv.)

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (0.015 mmol, 1.5 mol%)

3-Chloro-4-propoxybenzaldehyde (1.0 mmol, 1.0 equiv.)

¢ 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)

e Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

e Anhydrous Toluene (5 mL)

e Schlenk flask or glovebox
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e Inert atmosphere (Nitrogen or Argon)
Procedure:

e To an oven-dried Schlenk flask under an inert atmosphere, add Pdz(dba)s, XPhos, and
NaOtBu.

e Add 3-Chloro-4-propoxybenzaldehyde and aniline to the flask.
o Evacuate and backfill the flask with the inert gas three times.
e Add anhydrous toluene via syringe.

 Stir the reaction mixture at room temperature for 15 minutes to allow for pre-catalyst
formation.

e Heat the mixture to 100 °C with vigorous stirring.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

e Once the reaction is complete (typically 18-24 hours), cool the mixture to room temperature.
e Quench the reaction with a saturated aqueous solution of ammonium chloride.
o Extract the aqueous layer with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the desired
3-(phenylamino)-4-propoxybenzaldehyde.

C-O Bond Formation: Synthesis of 3-Aryloxy-4-

propoxybenzaldehyde Derivatives

The Williamson ether synthesis is a classical and reliable method for the formation of ethers
from an alkoxide and an alkyl or aryl halide. For the synthesis of diaryl ethers from 3-Chloro-4-
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propoxybenzaldehyde, a phenoxide nucleophile is employed.

Williamson Ether Synthesis Workflow
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Phenol (e.g., K2COs, Cs2C0s, NaH) (e.g., DMF, DMSO, Acetonitrile)
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Caption: Workflow for Williamson ether synthesis.

Representative Quantitative Data for Williamson Ether
Synthesis of Diaryl Ethers

The following table presents typical reaction conditions and expected yields for the synthesis of
diaryl ethers from aryl chlorides.

Phenol Base . Approx.
. . Solvent Temp (°C) Time (h) .

Nucleophile (equiv.) Yield (%)

Phenol K2COs (2.0) DMF 120 12 75-85

4-

Methoxyphen  Cs2COs (1.5) DMSO 100 10 80-90

ol

4-Nitrophenol  K2COs (2.0) Acetonitrile 80 16 85-95

2-Naphthol NaH (1.2) DMF 100 8 70-80
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Experimental Protocol: Williamson Ether Synthesis with
Phenol

This protocol details the synthesis of 3-phenoxy-4-propoxybenzaldehyde.
Materials:

e 3-Chloro-4-propoxybenzaldehyde (1.0 mmol, 1.0 equiv.)

Phenol (1.2 mmol, 1.2 equiv.)

Potassium carbonate (K2COs) (2.0 mmol, 2.0 equiv.)

Anhydrous Dimethylformamide (DMF) (5 mL)

Round-bottom flask with reflux condenser

Procedure:

e To a round-bottom flask, add 3-Chloro-4-propoxybenzaldehyde, phenol, and Kz2CO:s.

e Add anhydrous DMF to the flask.

» Heat the reaction mixture to 120 °C with stirring.

e Monitor the reaction by TLC.

e Upon completion (typically 12-16 hours), cool the reaction to room temperature.

o Pour the reaction mixture into ice-water and stir until a precipitate forms.

« Filter the solid, wash thoroughly with water, and dry under vacuum.

» Recrystallize the crude product from ethanol/water to yield pure 3-phenoxy-4-
propoxybenzaldehyde.
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C-S Bond Formation: Synthesis of 3-(Alkylthio)-4-
propoxybenzaldehyde Derivatives

The synthesis of aryl thioethers can be readily achieved through the nucleophilic substitution of

an aryl halide with a thiol or thiolate.

Thioether Synthesis Workflow
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Thioether Synthesis
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Caption: Workflow for thioether synthesis.

Representative Quantitative Data for Thioether
Synthesis with Aryl Chlorides
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Thiol Base . Approx.
. . Solvent Temp (°C) Time (h) .

Nucleophile (equiv.) Yield (%)

Thiophenol K2COs (2.0) DMF 80 6 85-95

Sodium

thiomethoxid N/A Ethanol RT 4 90-98

e

1-

Dodecanethio  EtsN (1.5) DMF 60 8 80-90

I

4-

Chlorothioph K2COs (2.0) DMF 80 6 80-90

enol

Experimental Protocol: Thioether Synthesis with
Sodium Thiomethoxide

This protocol outlines the synthesis of 3-(methylthio)-4-propoxybenzaldehyde.

Materials:

3-Chloro-4-propoxybenzaldehyde (1.0 mmol, 1.0 equiv.)

Sodium thiomethoxide (1.1 mmol, 1.1 equiv.)

Anhydrous Ethanol (10 mL)

Round-bottom flask

Procedure:
o Dissolve 3-Chloro-4-propoxybenzaldehyde in anhydrous ethanol in a round-bottom flask.
» Add sodium thiomethoxide to the solution in portions at room temperature with stirring.

o Continue stirring at room temperature and monitor the reaction by TLC.
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e Upon completion (typically 4-6 hours), remove the solvent under reduced pressure.
o Add water to the residue and extract with diethyl ether (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate.

 Purify the crude product by column chromatography on silica gel to obtain 3-(methylthio)-4-
propoxybenzaldehyde.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for
researchers engaged in the synthesis of novel compounds derived from 3-Chloro-4-
propoxybenzaldehyde. The versatility of this starting material, coupled with modern synthetic
methodologies, opens avenues for the creation of diverse molecular architectures with potential
applications in pharmaceuticals, agrochemicals, and materials science. While the quantitative
data for some reactions are based on analogous systems due to a lack of specific literature on
the title compound, the provided protocols offer robust starting points for experimental work.
Researchers are encouraged to optimize the reaction conditions for their specific nucleophiles
to achieve the best possible outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 4-Propoxybenzaldehyde | C10H1202 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Nucleophilic
Substitution Reactions of 3-Chloro-4-propoxybenzaldehyde]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1275944#nucleophilic-
substitution-reactions-of-3-chloro-4-propoxybenzaldehyde]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1275944?utm_src=pdf-body
https://www.benchchem.com/product/b1275944?utm_src=pdf-body
https://www.benchchem.com/product/b1275944?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Propoxybenzaldehyde
https://www.benchchem.com/product/b1275944#nucleophilic-substitution-reactions-of-3-chloro-4-propoxybenzaldehyde
https://www.benchchem.com/product/b1275944#nucleophilic-substitution-reactions-of-3-chloro-4-propoxybenzaldehyde
https://www.benchchem.com/product/b1275944#nucleophilic-substitution-reactions-of-3-chloro-4-propoxybenzaldehyde
https://www.benchchem.com/product/b1275944#nucleophilic-substitution-reactions-of-3-chloro-4-propoxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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